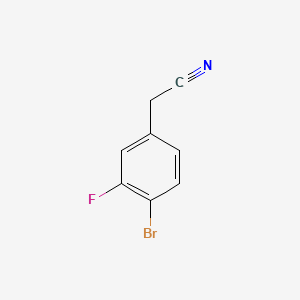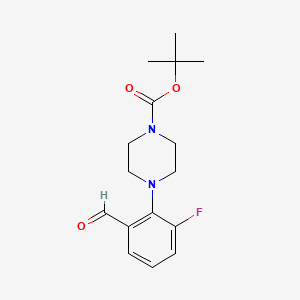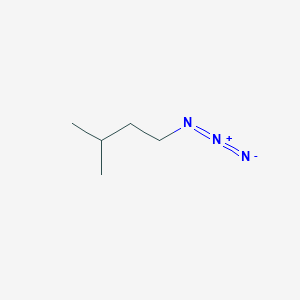
Propane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of propane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CH3CH2CH2SO3H+SOCl2→CH3CH2CH2SO2Cl+SO2+HCl
Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a reagent. In this method, propane-1-sulfonic acid is reacted with TCT in dry acetone, followed by the addition of triethylamine (NEt3). The mixture is then irradiated at 80°C using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of propane-1-sulfonic acid using chlorosulfuric acid (HSO3Cl) or thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Propane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form sulfonamides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form sulfonates.
Thiols: Reacts with thiols to form sulfonyl derivatives.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Propane-1-sulfinyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of functional materials, such as ionic liquids and polymers.
Chemical Biology: It is used as a reagent for the modification of biomolecules and the study of enzyme mechanisms
Mechanism of Action
The mechanism of action of propane-1-sulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar structure but with a methyl group instead of a propyl group.
Ethanesulfonyl Chloride: Similar structure but with an ethyl group instead of a propyl group.
Cyclohexanesulfonyl Chloride: Similar structure but with a cyclohexyl group instead of a propyl group.
Uniqueness
Propane-1-sulfinyl chloride is unique due to its specific reactivity and the ability to form a wide range of sulfonyl derivatives. Its propyl group provides distinct steric and electronic properties compared to its analogs, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
propane-1-sulfinyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUVJGOKAOXNHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509006 |
Source


|
| Record name | Propane-1-sulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23267-68-7 |
Source


|
| Record name | Propane-1-sulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
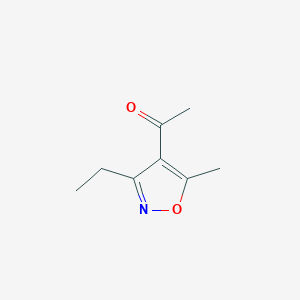


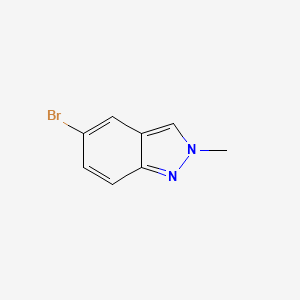
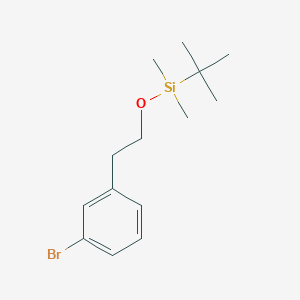

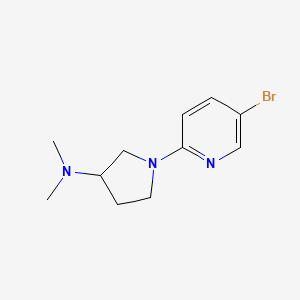
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)

